![molecular formula C23H20N2O4S B280807 N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280807.png)
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide, also known as QS11, is a small molecule that has been developed as a potent inhibitor of the Notch signaling pathway. The Notch pathway plays a critical role in cell differentiation, proliferation, and survival, and aberrant activation of this pathway has been implicated in the development and progression of various types of cancer. QS11 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
Mécanisme D'action
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide acts as a potent inhibitor of the Notch signaling pathway by binding to the extracellular domain of the Notch receptor and preventing its activation by ligands. This leads to decreased downstream signaling and inhibition of cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cancer stem cell self-renewal. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased efficacy of these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide is its specificity for the Notch signaling pathway, which allows for targeted inhibition of cancer cells while sparing normal cells. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide. One area of interest is the development of more potent and selective inhibitors of the Notch signaling pathway, which could lead to improved efficacy and reduced toxicity. Another area of interest is the investigation of this compound in combination with other therapies, such as chemotherapy and immunotherapy, to determine whether it can enhance their efficacy. Finally, clinical trials will be necessary to determine the safety and efficacy of this compound in humans, and to identify the optimal dosing and administration schedule.
Méthodes De Synthèse
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide can be synthesized by a multi-step process involving the condensation of 2,3-dimethylphenol with 2-nitrobenzaldehyde to form 2-(2,3-dimethylphenoxy)nitrobenzene, which is then reduced to 2-(2,3-dimethylphenoxy)aniline. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the final product, this compound.
Applications De Recherche Scientifique
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth and survival of cancer cells by blocking the Notch signaling pathway. Notch signaling is critical for the maintenance of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and resistance to therapy. This compound has been shown to selectively target cancer stem cells and induce their differentiation, leading to decreased tumor growth and increased sensitivity to chemotherapy.
Propriétés
Formule moléculaire |
C23H20N2O4S |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C23H20N2O4S/c1-23(2)12-17(26)21-16-11-15(8-9-18(16)29-19(21)13-23)25-30(27,28)20-7-3-5-14-6-4-10-24-22(14)20/h3-11,25H,12-13H2,1-2H3 |
Clé InChI |
WQNGGNHCCPFEBA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C |
SMILES canonique |
CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280724.png)
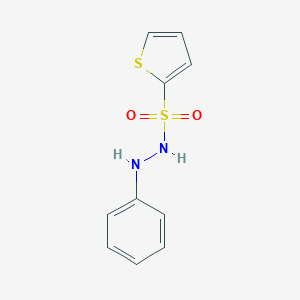
![5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280727.png)
![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280731.png)
![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)
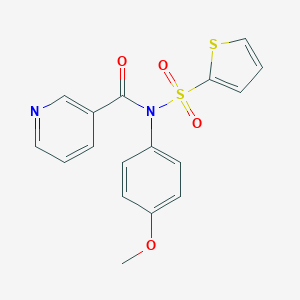
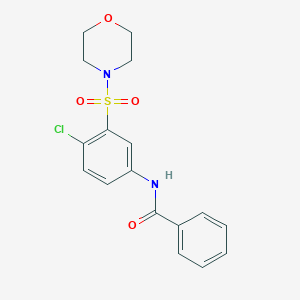
![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)
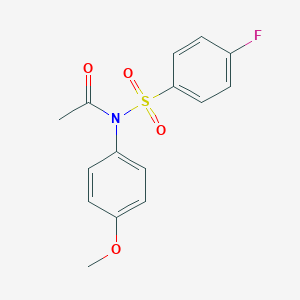

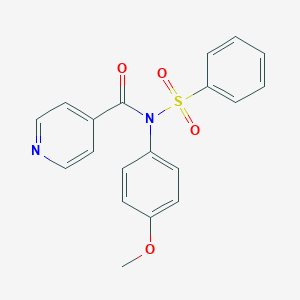

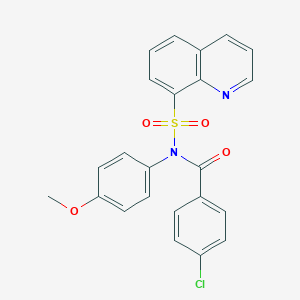
![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
